molecular formula C21H21NO4 B2789654 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid CAS No. 1391630-31-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid

Cat. No.: B2789654
CAS No.: 1391630-31-1
M. Wt: 351.402
InChI Key: TXLUWFPQLXODBP-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid is a chiral compound often used in organic synthesis and pharmaceutical research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .

Mode of Action

The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the controlled synthesis of peptides, as the Fmoc group can be selectively removed to expose the N-terminus for coupling with the next amino acid in the sequence .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise assembly of amino acids into peptides in a controlled manner. The removal of the Fmoc group exposes the N-terminus of the amino acid, allowing it to react with the next amino acid in the sequence. This process is repeated until the desired peptide sequence is obtained.

Pharmacokinetics

The Fmoc group is known to be stable under certain conditions, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of this compound is the synthesis of peptides. The Fmoc group allows for the controlled assembly of amino acids into peptides, which are crucial components in various biological processes .

Action Environment

The action of this compound, particularly the removal of the Fmoc group, is influenced by the presence of a base . Environmental factors such as pH and temperature could potentially influence the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid typically involves the following steps:

    Protection of the amine group: The starting material, which contains a free amine group, is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step forms the Fmoc-protected amine.

    Formation of the cyclobutylacetic acid moiety: The protected amine is then coupled with a cyclobutylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Piperidine or morpholine in a polar solvent like dimethylformamide (DMF) is used to remove the Fmoc group.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.

    Chiral Synthesis: As a chiral building block, it is used in the synthesis of enantiomerically pure compounds.

Biology and Medicine

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid, commonly referred to as Fmoc-(S)-Amino-Cyclobutyl-Acetic Acid, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, allows it to serve as an important intermediate in the synthesis of various bioactive compounds. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C21_{21}H21_{21}N O4_{4}
Molecular Weight 351.40 g/mol
CAS Number 1199775-14-8
Purity ≥ 98%
Storage Conditions Sealed, dry, 2-8°C

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The Fmoc group provides stability during chemical reactions while facilitating interactions through hydrogen bonding and hydrophobic interactions due to the cyclobutyl moiety. This compound has been shown to modulate enzyme activity and influence protein-ligand interactions, making it a valuable tool in biochemical assays.

Biological Activity

  • Enzyme Inhibition : Research indicates that this compound can inhibit various serine proteases, which are critical in many physiological processes, including inflammation and blood coagulation. The inhibition mechanism often involves binding to the active site of the enzyme, preventing substrate access.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by targeting specific signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the activity of Mannose-binding lectin-associated serine protease (MASP). The results showed a dose-dependent inhibition with an IC50 value indicating significant potency against MASP-mediated pathways .

Case Study 2: Anticancer Activity

In vitro studies using cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells by activating caspase pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies targeting the apoptotic machinery .

Research Findings

Recent patents have outlined methods for synthesizing this compound and its analogs for therapeutic applications. These compounds are being explored for their roles in treating conditions related to inflammation and cancer .

Properties

IUPAC Name

(2S)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUWFPQLXODBP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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